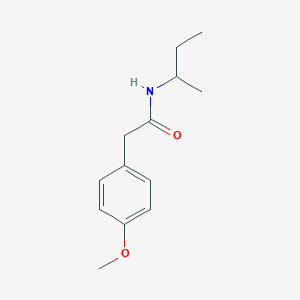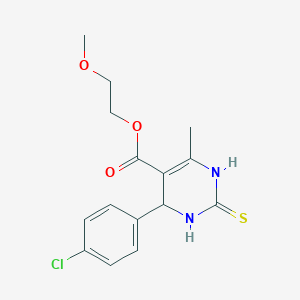
N-(sec-butyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the family of acetamides. It is also known as N-(2-butyl)-2-(4-methoxyphenyl)acetamide or NBMAA. This compound has been studied extensively for its scientific research applications, particularly in the field of neuroscience.
Applications De Recherche Scientifique
NBMAA has been found to be a potent blocker of glutamate transporters, which are responsible for removing excess glutamate from the synapse. This property makes it a valuable tool for studying the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
NBMAA works by binding to the glutamate transporters and inhibiting their activity. This leads to an accumulation of glutamate in the synapse, which can cause excitotoxicity and neuronal damage. This mechanism of action has been studied extensively in animal models and has provided valuable insights into the role of glutamate transporters in neurological diseases.
Biochemical and Physiological Effects:
NBMAA has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, which may contribute to its potential as a treatment for Parkinson's disease. It has also been shown to reduce the expression of inflammatory cytokines in the brain, which may have implications for the treatment of neuroinflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using NBMAA in lab experiments is its potency as a glutamate transporter blocker. This allows for precise manipulation of glutamate levels in the synapse, which is important for studying the role of glutamate in neurological disorders. However, one of the limitations of using NBMAA is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on NBMAA. One area of interest is the development of more selective glutamate transporter blockers, which may have fewer side effects and greater therapeutic potential. Another area of interest is the use of NBMAA in combination with other drugs, such as NMDA receptor antagonists, to achieve greater therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of NBMAA and its potential as a treatment for neurological disorders.
Conclusion:
In conclusion, N-(sec-butyl)-2-(4-methoxyphenyl)acetamide is a valuable tool for studying the role of glutamate transporters in neurological disorders. Its potent blocking activity and ability to manipulate glutamate levels make it a valuable compound for scientific research. While there are limitations to its use, further research on NBMAA has the potential to provide valuable insights into the treatment of neurological disorders.
Méthodes De Synthèse
NBMAA can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde with sec-butylamine, followed by the reaction with acetic anhydride. The resulting product is then purified through recrystallization to obtain pure NBMAA.
Propriétés
IUPAC Name |
N-butan-2-yl-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-10(2)14-13(15)9-11-5-7-12(16-3)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYAYQLHPLJXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5123505.png)
![N-(3-fluorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5123516.png)
![N~2~-acetyl-N~1~-{[(diphenylmethyl)amino]carbonyl}isoleucinamide](/img/structure/B5123523.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123531.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(2-pyridinyl)propanamide](/img/structure/B5123540.png)
![1-benzyl-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B5123546.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5123551.png)

![N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5123566.png)

![5-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123590.png)
![2-({2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5123596.png)
![(3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5123604.png)
